2-N,6-O-disulfo-D-glucosamine is a sulfated derivative of D-glucosamine, classified as a glucosamine sulfate and a N-sulfoglucosamine. This compound is notable for its presence in various glycosaminoglycans, including heparin, keratan sulfate, and heparan sulfate. It plays a significant role in biological systems due to its structural and functional properties. The chemical formula for 2-N,6-O-disulfo-D-glucosamine is , with a molecular weight of approximately 337.27 Daltons and a monoisotopic mass of 338.993 Daltons .
The synthesis of 2-N,6-O-disulfo-D-glucosamine can be approached through various chemical methodologies. One common method involves the selective sulfation of D-glucosamine derivatives. This process typically requires the use of sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid.
The synthesis may proceed through the following steps:
Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reaction and confirm the structure of the synthesized compound .
The molecular structure of 2-N,6-O-disulfo-D-glucosamine features a pyranose ring with two sulfate groups attached at the nitrogen (N) and oxygen (O) positions. The stereochemistry is crucial for its biological activity.
2-N,6-O-disulfo-D-glucosamine participates in various chemical reactions typical for sulfated carbohydrates:
The reactivity of this compound is influenced by the presence of sulfate groups, which enhance its solubility in water and affect its interaction with biological macromolecules such as proteins and polysaccharides .
The mechanism of action for 2-N,6-O-disulfo-D-glucosamine primarily involves its role in cell signaling and structural functions within tissues. It is known to interact with various proteins involved in cell adhesion and signaling pathways.
Research indicates that this compound can inhibit specific enzymes in bacterial pathways, suggesting potential applications in antimicrobial therapies targeting glycosaminoglycan biosynthesis .
Relevant analyses include melting point determination and spectroscopic methods (NMR, mass spectrometry) to confirm purity and structural integrity .
2-N,6-O-disulfo-D-glucosamine has several scientific applications:
2-N,6-O-disulfo-D-glucosamine represents the standardized IUPAC-derived name for this sulfated amino sugar, indicating sulfonation at the nitrogen (N2) and oxygen (O6) positions of the D-glucosamine backbone. The term "disulfo" explicitly denotes two sulfate substituents. Synonyms arise from alternative naming conventions, salt forms, and database-specific identifiers:
Table 1: Nomenclature and Synonyms of 2-N,6-O-disulfo-D-glucosamine
Synonym | Source/Context | Identifier |
---|---|---|
2-N,6-O-disulfo-D-glucosamine | ChEBI (Chemical Entities of Biological Interest) | CHEBI:17316 [3] |
N,O6-Disulfo-Glucosamine | PubChem | CID 444389 [1] |
2-N,6-O-disulfonato-D-glucosamine(2−) | Anionic form (PubChem) | CID 49791992 [5] |
D-Glucosamine-2-N,6-O-disulphate disodium salt | Salt form (Santa Cruz Biotechnology) | CAS 202266-99-7 [4] |
N,6-O-disulfo-D-glucosamine | Enzyme substrate (MetaCyc) | EC 3.1.6.11 [7] |
The ChEBI database designates this compound as a N-sulfoglucosamine (CHEBI:21794) and a glucosamine sulfate (CHEBI:37878), emphasizing its classification within biochemical ontologies [3]. Salt forms like the disodium salt are prevalent in commercial and research contexts for enhanced stability [4].
The molecular formula for the free acid form is C₆H₁₃NO₁₁S₂, reflecting a glucosamine core (C₆H₁₃NO₅) modified with two sulfate groups (each SO₃ contributes S and three O atoms; the H adjustment accounts for sulfonation replacing hydroxyl/amine hydrogens) [1] [2]. The disodium salt form exhibits the formula C₆H₁₁NO₁₁S₂·2Na, resulting from the deprotonation of both sulfate groups and associated sodium counterions [4]. This yields a molecular weight of 383.26 g/mol for the disodium salt [4].
Isomeric considerations are paramount:
Table 2: Molecular Formulas and Key Properties
Form | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|
Free Acid | C₆H₁₃NO₁₁S₂ | ~381.3 (calc.) | Protonated sulfates; highly acidic |
Disodium Salt | C₆H₁₁NO₁₁S₂·2Na | 383.26 [4] | Common commercial/research form; improved solubility |
Dianion (in solution) | C₆H₁₁NO₁₁S₂²⁻ | ~381.3 (calc.) | Predominant ionic form at physiological pH |
Direct crystallographic data for pure 2-N,6-O-disulfo-D-glucosamine remains limited in the literature within the provided sources. However, its characterization heavily relies on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):
The sulfonation pattern defines the charge distribution and biological function:- Ionizable Groups: Contains two strong acid groups:1. N-Sulfate (R-NH-SO₃⁻): pKa < 1. Highly ionized at all physiological pH, contributing a permanent negative charge.2. O-Sulfate (R-O-SO₃⁻): pKa ~ 1-2. Also fully deprotonated at physiological pH (pH 7.4), contributing a second negative charge [5] [9].- Net Charge: Predominantly exists as a dianion (C₆H₁₁NO₁₁S₂²⁻) under physiological conditions. The disodium salt (C₆H₁₁NO₁₁S₂·2Na) dissociates to release this dianion and 2 Na⁺ ions in solution [4] [5].- Charge Localization: Density functional theory (DFT) calculations show significant negative charge density localized on the sulfate oxygens. The N-sulfate group exhibits greater charge delocalization compared to the O-sulfate due to resonance involving the N-S bond [8] [9].
Table 3: Protonation States and Charge Under Different Conditions
Condition (pH) | Dominant Species | Net Charge | Relevance |
---|---|---|---|
Strongly Acidic (pH <1) | C₆H₁₃NO₁₁S₂ (Fully protonated) | 0 | Rare; not biologically relevant |
Mildly Acidic (pH 1-3) | C₆H₁₂NO₁₁S₂⁻ (Monoprotonated) | -1 | Intermediate during enzymatic processing |
Physiological (pH 7.4) | C₆H₁₁NO₁₁S₂²⁻ (Dianion) | -2 | Biological activity; substrate binding |
Biological Significance of Sulfonation Pattern:This specific 2-N,6-O-disulfo pattern is a critical structural motif in heparin and heparan sulfate (HS) glycosaminoglycans (GAGs) [6] [9]:
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